(3-(苄氧基)-4-氯苯基)硼酸

描述

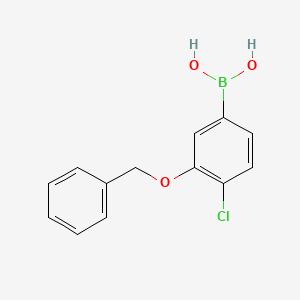

(3-(Benzyloxy)-4-chlorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a benzene ring substituted with a benzyloxy group at the 3-position and a chlorine atom at the 4-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

科学研究应用

铃木-宫浦交叉偶联反应

(3-(苄氧基)-4-氯苯基)硼酸:广泛应用于铃木-宫浦交叉偶联反应。该反应是有机化学中形成碳-碳键的关键反应,在合成复杂有机化合物中至关重要。硼酸充当亲核试剂,在钯催化剂存在下与亲电卤化物偶联。 该方法以其温和的条件和对各种官能团的耐受性而闻名 .

传感应用

硼酸,包括(3-(苄氧基)-4-氯苯基)硼酸,与二醇和路易斯碱(如氟化物或氰化物阴离子)具有独特的相互作用。这些相互作用使其成为传感应用的极佳候选者。 它们可用于均相测定和异相检测系统,以识别葡萄糖等小分子或更大的生物分子 .

亲电氟化试剂的合成

该化合物用作制备钯基氟衍生亲电氟化试剂的反应物。 这些试剂在正电子发射断层扫描 (PET) 成像剂的合成中至关重要,后者用于医学诊断以可视化体内代谢过程 .

级联反应

3-苄氧基-4-氯苯基硼酸:用于钯催化的级联反应,合成取代的异吲哚啉。 异吲哚啉是有机药物化学中重要的骨架,通常存在于具有生物活性的化合物中 .

钌催化的氢化

该化合物是钌催化的氢化反应的反应物。 氢化是生产各种化学产品的关键步骤,从大宗化学品到复杂的药物 .

生物大分子比色测定

硼酸修饰的分子和纳米材料,包括(3-(苄氧基)-4-氯苯基)硼酸,用于生物大分子的比色测定。 这些测定对于检测和量化研究和临床诊断中的蛋白质和酶等生物物质非常重要 .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Benzyloxy)-4-chlorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-(benzyloxy)-4-chloroiodobenzene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) under inert atmosphere conditions .

Industrial Production Methods: Industrial production of (3-(Benzyloxy)-4-chlorophenyl)boronic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are tailored to ensure scalability and cost-effectiveness.

Types of Reactions:

Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Oxidation and Reduction: While less common, (3-(Benzyloxy)-4-chlorophenyl)boronic acid can undergo oxidation to form the corresponding phenol derivative or reduction to yield the corresponding boronate ester.

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., tetrahydrofuran, dimethylformamide).

Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C).

Major Products:

Chemistry:

Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Biology and Medicine:

Drug Development: Utilized in the synthesis of biologically active molecules and potential drug candidates.

Protein Manipulation: Employed in the modification and labeling of proteins for various biochemical studies.

Industry:

作用机制

The primary mechanism of action for (3-(Benzyloxy)-4-chlorophenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product. The boronic acid functional group plays a crucial role in facilitating the transmetalation step, which is essential for the success of the Suzuki-Miyaura coupling reaction .

相似化合物的比较

Phenylboronic Acid: Lacks the benzyloxy and chlorine substituents, making it less sterically hindered and more reactive in certain coupling reactions.

4-Methoxyphenylboronic Acid: Contains a methoxy group instead of a benzyloxy group, which can influence its reactivity and selectivity in cross-coupling reactions.

4-Chlorophenylboronic Acid: Similar in structure but lacks the benzyloxy group, affecting its solubility and reactivity.

Uniqueness: (3-(Benzyloxy)-4-chlorophenyl)boronic acid is unique due to the presence of both benzyloxy and chlorine substituents, which can influence its electronic properties and steric profile. These features make it particularly useful in specific cross-coupling reactions where selectivity and reactivity are critical .

属性

IUPAC Name |

(4-chloro-3-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BClO3/c15-12-7-6-11(14(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTFFXVLPGHNNKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629647 | |

| Record name | [3-(Benzyloxy)-4-chlorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007170-24-2 | |

| Record name | [3-(Benzyloxy)-4-chlorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride](/img/structure/B1290626.png)

![4,6-Dimethylisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B1290651.png)